(S)-2-氨基-2-(3-氯苯基)乙醇盐酸盐

描述

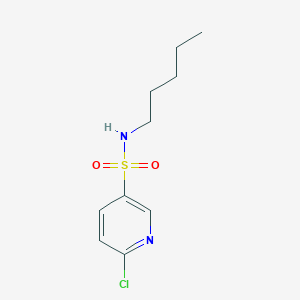

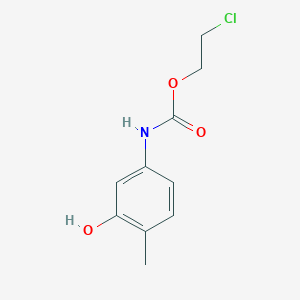

“(S)-2-Amino-1-(3-chloro-phenyl)-ethanol hydrochloride” is a chemical compound with the linear formula C8H11Cl2NO . It’s available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of related compounds often involves reduction reactions. For instance, “(S)-2-Chloro-1-(3-chlorophenyl)ethanol” was produced via reduction of the corresponding acetophenone derivative by a cell-free extract containing an alcohol dehydrogenase (ADH) from Hansenula polymorpha .

Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” are not detailed in the search results, related compounds have been involved in various reactions. For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives was used to prepare certain derivatives .

科学研究应用

药物中间体合成

(S)-2-氨基-2-(3-氯苯基)乙醇盐酸盐在药物合成中至关重要。例如,它被用作合成β-肾上腺素受体激动剂的关键中间体。倪、张和孙(2012 年)的一项研究探讨了 2-氯-1-(3-氯苯基)乙酮不对称还原为 (R)-2-氯-1-(3-氯苯基)乙醇,展示了其药物相关性 (Ni, Zhang, & Sun, 2012)。

抗菌剂合成

研究还表明其在抗菌剂合成中的用途。Sah、Bidawat、Seth 和 Gharu(2014 年)合成了 5-(4-氯苯氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱的腙作为抗菌剂,展示了其在制造有效抗菌化合物方面的潜力 (Sah, Bidawat, Seth, & Gharu, 2014)。

对映选择性催化

(S)-2-氨基-2-(3-氯苯基)乙醇盐酸盐在对映选择性催化中也很重要。汉森、戈德伯格、戈斯瓦米、塔利和帕特尔(2005 年)描述了用于制备手性醇(包括 (S)-2-氯-1-(3-氯苯基)-乙醇)的酮还原酶的纯化和克隆 (Hanson, Goldberg, Goswami, Tully, & Patel, 2005)。

生物催化

它还在生物催化中发挥作用。库尔巴诺格鲁、塔斯金、齐尔贝亚兹和哈塞内科格鲁(2009 年)研究了黑曲霉的深层培养以不对称还原 2-氯苯乙酮为 (S)-1-(2-氯苯基)乙醇,展示了其在生物催化过程中的用途 (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009)。

癌症治疗研究

有趣的是,朱、张、吴、寺石、戴维斯、雅各布和方(2004 年)研究了一种与 (S)-2-氨基-2-(3-氯苯基)乙醇盐酸盐结构相似的分子,发现它诱导了癌细胞的 S 期阻滞和 p21 的过表达,表明在癌症治疗中具有潜在应用 (Zhu, Zhang, Wu, Teraishi, Davis, Jacob, & Fang, 2004)。

未来方向

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The use of enzymes enables shorter, more efficient, and more sustainable alternative routes toward established small molecule APIs . This could potentially be applied to the synthesis of “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” in the future.

作用机制

Target of Action

It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways, leading to their broad spectrum of biological activities .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .

属性

IUPAC Name |

(2S)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBZIBCNZGNDV-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)